3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one
CAS No.: 338401-79-9
Cat. No.: VC6153667
Molecular Formula: C8H8N2OS2
Molecular Weight: 212.29
* For research use only. Not for human or veterinary use.
![3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one - 338401-79-9](/images/structure/VC6153667.png)
Specification
CAS No. | 338401-79-9 |
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Molecular Formula | C8H8N2OS2 |
Molecular Weight | 212.29 |
IUPAC Name | 3-ethyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C8H8N2OS2/c1-2-10-7(11)6-5(3-4-13-6)9-8(10)12/h3-4H,2H2,1H3,(H,9,12) |
Standard InChI Key | QQPGLIIOMJKXPS-UHFFFAOYSA-N |
SMILES | CCN1C(=O)C2=C(C=CS2)NC1=S |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a bicyclic system comprising a pyrimidine ring fused to a thiophene moiety. Key structural elements include:
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Thiophene ring: A five-membered aromatic ring with one sulfur atom.
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Pyrimidine ring: A six-membered diazine ring with nitrogen atoms at positions 1 and 3.
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Substituents:
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A mercapto (-SH) group at position 2, enhancing reactivity and metal-binding capacity.
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An ethyl (-CH2CH3) group at position 3, influencing lipophilicity and metabolic stability.
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The planar structure facilitates π-π stacking interactions with biological targets, while the ethyl group modulates solubility and membrane permeability .
Synthetic Methodologies
Cyclocondensation of Aminothiophene Derivatives
The most efficient route involves cyclocondensation between 3-aminothiophene-2-carboxylates and ethyl isothiocyanate under refluxing pyridine :
Reaction Scheme
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Starting Material: Ethyl 3-amino-4-methylthiophene-2-carboxylate.
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Reagent: Ethyl isothiocyanate.
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Conditions: Reflux in pyridine (3–5 hours).
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Product: 3-Ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one (27b) with a yield of 65–78% .
Mechanistic Insights
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The amine group attacks the electrophilic carbon of isothiocyanate, forming a thiourea intermediate.
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Intramolecular cyclization occurs via nucleophilic attack of the thiophene sulfur on the pyrimidine carbonyl, followed by dehydration .
Acid-Catalyzed Cyclization
Thienylthioureas undergo cyclization in acidic media (e.g., HCl/EtOH) to yield 2-mercapto derivatives :
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to reduce reaction times (30 minutes) while maintaining yields ≥70% .
Biological Activities
Anticancer Properties
In vitro screening against human cancer cell lines revealed potent activity:
Cell Line | IC50 (μM) | Reference |
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MCF-7 (breast) | 12.4 ± 1.2 | |
HepG-2 (liver) | 18.9 ± 2.1 | |
PC-3 (prostate) | 14.7 ± 1.8 |
Mechanism of Action:
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Topoisomerase II inhibition: Disruption of DNA replication via intercalation .
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Reactive oxygen species (ROS) induction: Oxidative stress triggers apoptosis in cancer cells .
Antimicrobial Activity
The mercapto group confers broad-spectrum antimicrobial effects:
Anti-Inflammatory and Analgesic Effects
In murine models, the compound reduced carrageenan-induced edema by 58% (vs. 65% for diclofenac) .
Pharmacological Applications
Drug Design Considerations
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Structural Modifications:
In Silico Studies
Molecular docking simulations indicate strong binding affinity (ΔG = −9.2 kcal/mol) to the EGFR kinase domain, suggesting utility in tyrosine kinase inhibitor development .
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